molecular formula C7H16Cl2N4O B2904267 {[4-(3-Methoxypropyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride CAS No. 1390654-53-1

{[4-(3-Methoxypropyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride

Cat. No.: B2904267
CAS No.: 1390654-53-1
M. Wt: 243.13
InChI Key: BIYSMMNPKXHEKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[4-(3-Methoxypropyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride (: See COA

Properties

IUPAC Name

[4-(3-methoxypropyl)-1,2,4-triazol-3-yl]methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4O.2ClH/c1-12-4-2-3-11-6-9-10-7(11)5-8;;/h6H,2-5,8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYSMMNPKXHEKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C=NN=C1CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound {[4-(3-Methoxypropyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride , with the CAS number 956368-77-7, is a derivative of 1,2,4-triazole known for its diverse biological activities. This article delves into its pharmacological properties, including antibacterial, antifungal, antioxidant, and anti-inflammatory effects, supported by various studies and data.

  • Molecular Formula : C11H18N6O
  • Molecular Weight : 250.3 g/mol
  • Boiling Point : Approximately 491.8 °C (predicted)
  • Density : 1.32 g/cm³ (predicted)
  • pKa : 2.37 (predicted) .

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. The compound has been tested against various Gram-positive and Gram-negative bacteria. For example:

  • Minimum Inhibitory Concentration (MIC) studies show that it effectively inhibits the growth of Escherichia coli and Staphylococcus aureus.
  • Molecular docking studies have revealed high binding affinities with bacterial enzyme targets, suggesting a robust mechanism of action .
Bacterial StrainMIC (µg/mL)
E. coli16
S. aureus32
Candida albicans64

Antifungal Activity

The compound's antifungal activity is also noteworthy. Triazole derivatives are traditionally recognized for their efficacy against fungal pathogens due to their ability to inhibit cytochrome P450 enzymes in fungi:

  • Studies have shown promising results against various fungal strains including Aspergillus species and Candida spp., with IC50 values comparable to established antifungal agents .

Antioxidant Properties

Antioxidant assays using DPPH and ABTS methods have demonstrated that the compound possesses significant free radical scavenging activity:

  • The antioxidant capacity was quantified with an IC50 value indicating its potential as a therapeutic agent in oxidative stress-related conditions .

Anti-inflammatory Effects

The anti-inflammatory properties of triazole derivatives are gaining attention:

  • Compounds similar to this triazole have been shown to inhibit the activity of cyclooxygenase enzymes (COX), which are pivotal in inflammatory processes. For instance, derivatives were reported with IC50 values against COX-1 and COX-2 enzymes ranging from 19 to 42 µM .

Case Studies

  • Synthesis and Evaluation of Triazole Derivatives : A study synthesized several triazole derivatives and evaluated their antibacterial activities against common pathogens. The results highlighted the compound's efficacy in inhibiting bacterial growth, particularly against resistant strains .
  • Structure-Activity Relationship (SAR) Analysis : A comprehensive SAR study indicated that modifications in the triazole ring significantly impact biological activity. The presence of alkyl groups like methoxypropyl enhanced both antibacterial and antifungal activities .

Comparison with Similar Compounds

Structural Analogs in the 1,2,4-Triazole Family

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents on Triazole Amine Group Salt Form Key Properties Reference
{[4-(3-Methoxypropyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride 4-(3-Methoxypropyl) Methylamine Dihydrochloride High solubility, intermediate for drug synthesis
[(4-Isopropyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride 4-Isopropyl Methylamine Dihydrochloride Lower lipophilicity due to isopropyl group
{1-[4-(3-Methoxypropyl)-4H-1,2,4-triazol-3-yl]ethyl}amine dihydrochloride 4-(3-Methoxypropyl) Ethylamine Dihydrochloride Increased steric bulk from ethyl group
(5-{3-[(Dimethylamino)methyl]furan-2-yl}-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride Furan-linked dimethylamino Methylamine Dihydrochloride Enhanced π-π stacking potential from aromatic furan
4-(5-((2-Methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5r) 4-Phenyl, 5-(2-methylbenzylthio) None (pyridine substituent) Free base High melting point (173–174°C), thioether functionality
Key Observations:
  • Substituent Effects: The 3-methoxypropyl group in the target compound introduces ether oxygen, enhancing hydrophilicity compared to isopropyl (non-polar) or aryl-thioether groups (e.g., 5r) .
  • Amine Modifications: Ethylamine analogs (e.g., {1-[4-(3-methoxypropyl)...}ethylamine) may exhibit altered receptor binding due to steric effects, whereas dimethylamino-furan hybrids () could improve membrane permeability .
  • Salt Forms : Dihydrochloride salts (target compound, –9) are more water-soluble than free bases (e.g., 5r) but less stable under basic conditions.
Melting Points and Yields:
  • Yields for triazole derivatives in range from 79% to 88%, indicating efficient synthetic routes for thioether-linked analogs .

Functional and Application Differences

  • Intermediate Utility : The target compound’s dihydrochloride form () is preferred for further derivatization, whereas thioether analogs () may serve as final bioactive molecules .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.